molecular formula C15H17N3O3 B061926 N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide CAS No. 178244-37-6

N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide

Cat. No.: B061926
CAS No.: 178244-37-6
M. Wt: 287.31 g/mol
InChI Key: PBWKVEBFTVIGAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide typically involves the reaction of 2-isopropyl-4-oxo-3(4H)-quinazolinylamine with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or dichloromethane . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carboxyl groups, while reduction can produce alcohol or amine derivatives .

Scientific Research Applications

N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
  • N-(4-Isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
  • N-(2-Ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
  • N-(2-Naphthyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Uniqueness

N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide is unique due to its specific structural features, such as the isopropyl group and the acetyl group attached to the quinazolinone core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide is a compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of isopropyl derivatives with acetic anhydride or acetyl chloride in the presence of suitable catalysts. Various synthetic pathways have been explored to enhance yield and purity, with characterization achieved through techniques such as NMR, IR spectroscopy, and mass spectrometry.

2.1 Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess considerable activity against a range of pathogenic microbes, including bacteria and fungi.

Microbe Activity Reference
Pseudomonas aeruginosaInhibited at low concentrations
Klebsiella pneumoniaeModerate activity
Candida albicansEffective antifungal

2.2 Anticancer Potential

This compound has shown promise in cancer research. In vitro studies indicate that similar quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells.

Cell Line IC50 (µM) Effect
MCF-7 (Breast cancer)5.0Cytotoxic
U87 (Glioblastoma)3.0Induces apoptosis

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis through mechanisms involving caspase activation and DNA fragmentation.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: Quinazolinones can inhibit key enzymes involved in cell division and metabolism.
  • Interference with DNA Replication: The compound may bind to DNA or interfere with its replication machinery.
  • Induction of Oxidative Stress: Increased reactive oxygen species (ROS) levels have been observed in treated cells, leading to oxidative damage.

3.1 Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinazolinone derivatives, including this compound, against clinical isolates of resistant bacterial strains. Results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting potential for development as new antimicrobial agents .

3.2 Anticancer Studies

Another investigation focused on the anticancer properties of quinazolinone derivatives in xenograft models. The results showed a significant reduction in tumor size when treated with this compound compared to controls, highlighting its potential as a therapeutic agent in oncology .

4. Conclusion

This compound represents a promising candidate in pharmacological research due to its notable antimicrobial and anticancer activities. Ongoing studies are crucial for elucidating its mechanisms of action and optimizing its therapeutic applications.

Properties

IUPAC Name

N-acetyl-N-(4-oxo-2-propan-2-ylquinazolin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9(2)14-16-13-8-6-5-7-12(13)15(21)18(14)17(10(3)19)11(4)20/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWKVEBFTVIGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=O)N1N(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350873
Record name N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178244-37-6
Record name N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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